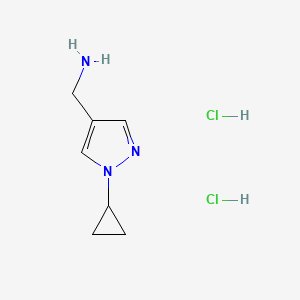

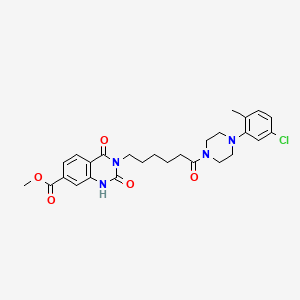

6-Amino-3-phenylquinazolin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

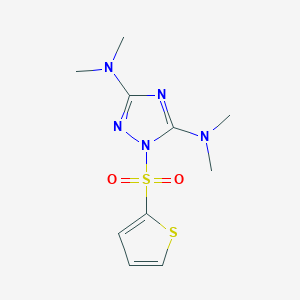

A three-step synthesis of 6-amino-3 (H)-quinazolin-4-ones has been performed . Initially, the condensation of 3 (H)-quinazolin-4-one was carried out in the presence of anthranilic acid and formamide in a 1:3 ratio . Then, a hydrogen atom in state 6 of the resulting 3 (H)-quinazolin-4-one was replaced by a nitro group using a nitriding compound, and 6-nitro-3 (H)-quinazolin-4-one reduction was performed using SnCl 2 ·2H 2 O as a reducing agent . Acylation reactions were accomplished on the synthesized 6-amino-3 (H)-quinazolin-4-one .Chemical Reactions Analysis

While specific chemical reactions involving 6-Amino-3-phenylquinazolin-4-one are not mentioned in the retrieved information, quinazoline derivatives are known to exhibit a wide range of biological activities . This suggests that they may undergo various chemical reactions relevant to these biological activities.Wissenschaftliche Forschungsanwendungen

Antibacterial Agent

6-Amino-3-phenylquinazolin-4-one derivatives have been found to exhibit significant antibacterial activity. For instance, 6-nitro-3 (H)-quinazolin-4-one showed remarkable antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli bacterial strains .

Antifungal Agent

In addition to their antibacterial properties, these compounds also have antifungal activities. They have been tested for their biological activities as antifungal agents .

Anticancer Agent

Some derivatives of 6-Amino-3-phenylquinazolin-4-one have been synthesized for testing their biological activities as potential anticancer agents . Additionally, 1,2,4-triazoloquinazoline derivatives were found to have potent anticancer activities .

Antihypertensive Agent

1,2,4-triazoloquinazoline derivatives, which can be synthesized from 6-Amino-3-phenylquinazolin-4-one, have been found to have potent antihypertensive activities .

Antihistaminic Agent

These derivatives also have antihistaminic properties with negligible sedation .

Anticonvulsant

Quinazolinones are essentially used as anticonvulsants . This makes 6-Amino-3-phenylquinazolin-4-one a potential candidate for the development of anticonvulsant drugs.

Histone Deacetylase 6 (HDAC6) Inhibitor

A series of novel quinazoline-4- (3H)-one derivatives were designed and synthesized as histone deacetylase 6 (HDAC6) inhibitors . HDAC6 is a unique isozyme in the HDAC family and has been identified as a potential therapeutic target in cancer and neurodegenerative diseases.

Antidepressant

Synthetic derivatives of quinazoline exhibited antidepressant properties . This suggests that 6-Amino-3-phenylquinazolin-4-one could be used in the development of antidepressant drugs.

Wirkmechanismus

Target of Action

The primary targets of 6-Amino-3-phenylquinazolin-4-one are currently unknown. This compound belongs to the quinazolinone family, which has been associated with a wide range of pharmacological activities . .

Biochemical Pathways

Quinazolinones have been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, diuretic, anticonvulsant, and anticancer effects . .

Result of Action

Given the diverse biological activities associated with quinazolinones, it is plausible that this compound could have multiple effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as light, temperature, and exposure to other chemicals can affect gene expression and, consequently, the action of a compound . .

Eigenschaften

IUPAC Name |

6-amino-3-phenylquinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c15-10-6-7-13-12(8-10)14(18)17(9-16-13)11-4-2-1-3-5-11/h1-9H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXBJSPIUCJXVCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC3=C(C2=O)C=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Cyclopropyl-2-({1-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2372020.png)

![N-{1-[({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-4-methoxybenzamide](/img/structure/B2372026.png)

![3-heptyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2372030.png)

![7-[1-(2,4-Difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2372034.png)